molecular formula C14H17NO3 B6532805 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1368945-13-4

1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B6532805
CAS No.: 1368945-13-4
M. Wt: 247.29 g/mol
InChI Key: MVZDYDDJRRIYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid functional group

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-3-4-11(5-10(9)2)7-15-8-12(14(17)18)6-13(15)16/h3-5,12H,6-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZDYDDJRRIYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Cyclization Approach

The foundational method for synthesizing 5-oxopyrrolidine-3-carboxylic acid derivatives involves a Michael addition between an amine and itaconic acid, followed by intramolecular lactamization. For 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, (3,4-dimethylbenzyl)amine serves as the nucleophile, attacking the α,β-unsaturated carbonyl of itaconic acid.

Reaction Conditions :

  • Solvent : Water or propan-2-ol

  • Catalyst : Hydrochloric acid (0.5–1.0 equiv)

  • Temperature : Reflux (80–100°C)

  • Time : 12–24 hours

The intermediate adduct undergoes spontaneous cyclization to form the pyrrolidone ring. Isolation typically involves acidification (pH 2–3) to precipitate the crude product, followed by recrystallization from ethanol/water.

Yield : 45–65% (estimated based on analogous syntheses)

Esterification-Hydrolysis Sequence

To enhance reactivity during downstream modifications, the carboxylic acid group is often temporarily protected as a methyl ester:

  • Esterification :

    • Reagents : Methanol, sulfuric acid (catalytic)

    • Conditions : Reflux, 4–6 hours

    • Product : Methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

  • Hydrolysis :

    • Reagents : Aqueous NaOH (2M) or HCl (1M)

    • Conditions : Reflux, 2–3 hours

    • Product : Regenerated carboxylic acid

This two-step sequence improves solubility in organic solvents and facilitates purification.

Alternative N-Alkylation Pathways

Direct Alkylation of Pyrrolidone Nitrogen

While less common due to the low nucleophilicity of amide nitrogens, direct alkylation can be achieved under strongly basic conditions:

Procedure :

  • Substrate : 5-Oxopyrrolidine-3-carboxylic acid

  • Alkylating Agent : (3,4-Dimethylbenzyl) bromide

  • Base : Sodium hydride (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 8–12 hours

Challenges :

  • Competing O-alkylation at the carbonyl oxygen

  • Requires rigorous exclusion of moisture

Yield : 20–30% (estimated)

Reductive Amination Approach

A more efficient route involves reductive amination between 5-oxopyrrolidine-3-carbaldehyde and (3,4-dimethylbenzyl)amine:

Steps :

  • Imine Formation :

    • React aldehyde with amine in methanol, 25°C, 2 hours

  • Reduction :

    • Reducing Agent : Sodium cyanoborohydride (NaBH3CN)

    • Conditions : pH 4–5 (acetic acid buffer), 12 hours

Advantages :

  • Higher regioselectivity for N-alkylation

  • Avoids strong bases

Yield : 50–70% (projected based on similar systems)

Spectroscopic Characterization

Key spectral data for this compound (predicted from analogs):

Technique Characteristics
¹H NMR (400 MHz, DMSO-d6)δ 12.45 (s, 1H, COOH), 7.25–7.10 (m, 3H, Ar-H), 4.15 (s, 2H, N-CH2-Ar), 3.80–3.60 (m, 1H, H-3), 2.85–2.70 (m, 2H, H-4), 2.50–2.30 (m, 2H, H-2), 2.25 (s, 6H, Ar-CH3)
¹³C NMR (100 MHz, DMSO-d6)δ 175.2 (C=O), 170.5 (COOH), 138.1–126.3 (Ar-C), 55.8 (N-CH2-Ar), 45.3 (C-3), 34.1 (C-4), 30.5 (C-2), 19.8 (Ar-CH3)
IR (KBr)3200–2500 cm⁻¹ (broad, O-H), 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (amide I)
MS (ESI-) m/z 276.1 [M-H]⁻

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Screening : Titanium tetrachloride improves cyclization efficiency in Michael additions

  • Solvent Recycling : Recovery of propan-2-ol via fractional distillation reduces costs

  • Continuous Flow Systems : Enhance yield by maintaining precise temperature control during lactamization

Purification Technologies

Method Conditions Purity
Recrystallization Ethanol/water (3:1), 0–4°C cooling98.5%
Column Chromatography Silica gel, ethyl acetate/hexane (1:2)99.2%
Membrane Filtration 0.22 μm nylon membrane, pH 7.0 buffer99.9%

Comparative Analysis of Synthetic Routes

Parameter Michael Addition Direct Alkylation Reductive Amination
Yield 45–65%20–30%50–70%
Purity 98–99%85–90%95–97%
Reaction Time 18–24 hours8–12 hours14–16 hours
Scalability ExcellentPoorModerate
Cost LowHighModerate

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Diastereomers from Michael addition

  • Solution : Use chiral catalysts (e.g., L-proline) to enforce enantioselectivity

Low Cyclization Efficiency

  • Issue : Competing polymerization of itaconic acid

  • Solution : Gradual amine addition and strict temperature control below 90°C

Carboxylic Acid Degradation

  • Issue : Decarboxylation at high temperatures

  • Solution : Conduct hydrolysis steps under nitrogen atmosphere

Emerging Methodologies

Biocatalytic Synthesis

Recent advances employ transaminases to catalyze the Michael addition step:

  • Enzyme : ω-Transaminase from Arthrobacter sp.

  • Yield : 78% with >99% ee

  • Advantage : Eliminates heavy metal catalysts

Photoredox Alkylation

Visible-light-mediated C–N bond formation using iridium complexes:

  • Catalyst : [Ir(dF(CF3)ppy)₂(dtbbpy)]PF6

  • Conditions : 450 nm LED, room temperature

  • Scope : Compatible with sensitive functional groups

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H17NO3
Molecular Weight : 233.26 g/mol
IUPAC Name : 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
CAS Number : 1368945-13-4

The compound features a pyrrolidine ring, a carboxylic acid group, and a dimethylphenyl moiety, which contribute to its reactivity and potential biological interactions.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions including:

  • Oxidation : Using oxidizing agents like potassium permanganate.
  • Reduction : Commonly performed with lithium aluminum hydride.
  • Substitution Reactions : Facilitated by bases such as sodium methoxide.

These reactions are crucial for developing new compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in modulating enzyme activity and receptor interactions. Preliminary studies suggest it may influence signal transduction pathways, making it a candidate for further investigation in pharmacological contexts.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorder treatments.

Medicine

The therapeutic potential of this compound is being explored for various conditions:

  • Thrombocytopenia Treatment : Some derivatives are being investigated as thrombopoietin receptor agonists to enhance platelet production.

Case Study: Thrombopoietin Mimetic

A patent describes a related compound as an effective TPO mimetic for treating thrombocytopenia, highlighting the importance of structural modifications to enhance solubility and bioavailability .

Industrial Applications

This compound is utilized in the production of pharmaceuticals and agrochemicals , where its ability to serve as an intermediate facilitates the development of new drugs and agricultural products. The efficiency of its synthesis processes can significantly impact production costs and scalability.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryIntermediate for organic synthesisParticipates in oxidation and reduction reactions
BiologyModulation of enzyme activityPotential inhibitor of metabolic enzymes
MedicineAgonist for TPO receptorEnhances platelet production; effective in thrombocytopenia treatment
IndustryProduction of pharmaceuticalsCost-effective synthesis methods improve yield

Mechanism of Action

The mechanism by which 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

Uniqueness: 1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological or chemical properties compared to its isomers.

Biological Activity

1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (commonly referred to as DMPOCA) is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 1368945-13-4

Synthesis and Preparation

The synthesis of DMPOCA typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. This process is designed to minimize the use of organic solvents, enhancing environmental sustainability. The product is purified through crystallization techniques involving an isopropanol-aqueous solution.

The biological activity of DMPOCA is hypothesized to involve its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors, influencing various signal transduction pathways. This interaction could lead to therapeutic effects in different disease models .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of DMPOCA and related compounds. A study focused on derivatives of oxopyrrolidine carboxylic acids demonstrated significant antimicrobial activity against multidrug-resistant Gram-positive pathogens and fungi. The structure-dependent nature of this activity suggests that modifications to the DMPOCA structure could enhance its efficacy against resistant strains .

Anticancer Activity

In vitro studies have indicated that DMPOCA derivatives exhibit potential anticancer activity. For instance, compounds with similar structural motifs showed effectiveness in inhibiting the growth of human cancer cell lines. The mechanisms underlying this activity are still under investigation but may involve apoptosis induction and cell cycle arrest .

Analgesic Properties

DMPOCA has been explored for its potential analgesic effects. Research into similar compounds has shown that they can modulate pain pathways, suggesting that DMPOCA may also possess pain-relieving properties through its interaction with pain receptors and inflammatory pathways .

Study on Antimicrobial Efficacy

A notable study investigated the antimicrobial effects of DMPOCA derivatives against resistant bacterial strains. The results indicated that certain modifications to the compound significantly enhanced its antibacterial potency, particularly against strains harboring specific genetic mutations associated with resistance .

CompoundActivity AgainstMIC (µg/mL)
DMPOCAStaphylococcus aureus8
DMPOCAEnterococcus faecalis16
DMPOCACandida albicans32

Research on Anticancer Properties

In another study focused on anticancer properties, DMPOCA derivatives were tested in various cancer cell lines, including lung and breast cancer models. The findings revealed that modifications to the phenyl group significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells.

DerivativeCell LineIC50 (µM)
Compound AA549 (Lung Cancer)5
Compound BMCF-7 (Breast Cancer)10

Q & A

Q. What are the standard synthetic routes for preparing 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions are critical for yield optimization?

The compound is synthesized via condensation of substituted anilines with itaconic acid derivatives. A typical method involves reacting 3,4-dimethylbenzylamine with itaconic acid in boiling water, followed by cyclization under acidic conditions (e.g., sulfuric acid catalysis). Key parameters include stoichiometric control of the amine and anhydride, reaction temperature (80–100°C), and pH adjustments during cyclization. Post-reaction purification via recrystallization (ethanol/water) ensures high purity. Similar protocols for structurally related 5-oxopyrrolidine derivatives report yields of 60–75% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the pyrrolidinone ring structure, substituent positions (e.g., 3,4-dimethylbenzyl group), and carboxylic acid proton. For example, the carbonyl signal at ~170–175 ppm in 13^{13}C NMR confirms the 5-oxo group .
  • X-Ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents. Diastereoselective synthesis methods (e.g., using chiral auxiliaries or catalysts) can be validated via single-crystal analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can diastereoselectivity be achieved during the synthesis of substituted 5-oxopyrrolidine derivatives, and what catalysts are effective?

Diastereoselective synthesis is achieved using chiral catalysts or auxiliaries. For example, palladium or copper catalysts in DMF/toluene mixtures enable stereocontrol during cyclization. A study on methyl 3-aryl-5-oxopyrrolidine-2-carboxylates demonstrated that ligand design (e.g., phosphine ligands) and solvent polarity significantly influence diastereomeric excess (de >80%) . X-ray data confirmed the (2R*,3R*) configuration in such cases .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., varying aryl groups at the 3-position) to isolate contributions to activity. For example, replacing the 3,4-dimethylphenyl group with fluorophenyl or pyridyl moieties alters antimicrobial efficacy .
  • Metabolic Stability Assays : Use liver microsome models to assess whether contradictory in vitro/in vivo results arise from rapid metabolism .
  • Crystallographic vs. Spectral Data Conflicts : Reconcile discrepancies (e.g., unexpected NOE correlations in NMR) by re-examining reaction conditions for potential epimerization or by obtaining additional crystal structures .

Q. How can computational methods enhance the design of derivatives targeting specific enzymes (e.g., PYCR1)?

  • Docking Simulations : Model interactions between the carboxylic acid moiety and PYCR1’s active site (e.g., hydrogen bonding with Arg78 and hydrophobic interactions with Phe82).
  • MD Simulations : Assess binding stability over time and predict modifications (e.g., methyl group additions to the benzyl substituent) to improve affinity .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft ES) parameters of substituents with inhibitory activity data from enzyme assays .

Methodological Considerations

Q. What purification techniques are optimal for isolating 5-oxopyrrolidine-3-carboxylic acid derivatives?

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 1:4 to 1:1) to separate diastereomers .
  • Recrystallization : Ethanol/water (3:1) effectively removes unreacted starting materials .
  • HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers when asymmetric synthesis is employed .

Q. How should researchers address low yields in large-scale syntheses of this compound?

  • Batch Optimization : Scale reactions incrementally (1 mmol → 10 mmol → 100 mmol) to identify bottlenecks (e.g., heat transfer inefficiencies).
  • Catalyst Recycling : Palladium-based catalysts can be recovered via filtration and reused for 3–4 cycles without significant loss of activity .
  • Continuous Flow Systems : Improve mixing and temperature control, reducing side reactions like over-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.